4-bromo-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

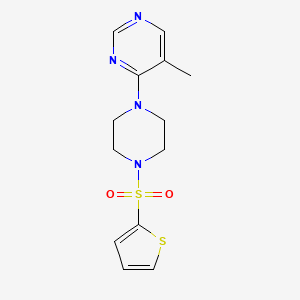

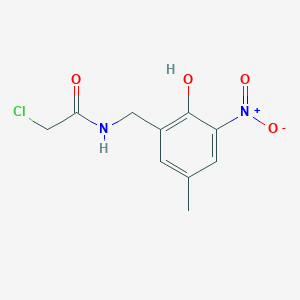

“4-bromo-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide” is a bioactive indole derivative . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Molecular Structure Analysis

The molecular structure of “4-bromo-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide” involves a 4-bromobenzenesulfonate moiety. The S atom of the 4-bromobenzenesulfonate moiety is bonded to the amine N atom in sp3 hybridization, with an S-N bond length of 1.616 (3) Angstrom .Aplicaciones Científicas De Investigación

Anticancer Properties

Indole derivatives have gained attention for their potential as anticancer agents. Researchers have investigated their effects on cancer cells, aiming to develop novel therapies. The specific mechanism of action for this compound would need further exploration, but its indole structure suggests potential interactions with cellular pathways involved in cancer progression .

Antimicrobial Activity

Indole derivatives exhibit antimicrobial properties against bacteria, fungi, and other pathogens. These compounds may interfere with microbial growth, making them valuable in drug development. Investigating the antibacterial and antifungal effects of 4-bromo-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide could provide insights into its potential clinical applications .

Anti-Inflammatory Effects

Indole-based compounds often possess anti-inflammatory properties. Researchers have explored their ability to modulate inflammatory responses, potentially impacting conditions like rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders. Evaluating the anti-inflammatory activity of this compound could reveal its therapeutic potential .

Analgesic Properties

Indole derivatives may also exhibit analgesic effects, providing pain relief. Investigating whether 4-bromo-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide has analgesic properties could contribute to pain management research .

Ulcerogenic Index

Assessing the ulcerogenic index of this compound is crucial. Some indole derivatives can cause gastrointestinal ulcers, while others may be less harmful. Understanding its safety profile is essential for potential therapeutic use .

Plant Hormone Analog

Indole-3-acetic acid (IAA) is a natural plant hormone derived from tryptophan. It plays a vital role in plant growth and development. Investigating whether 4-bromo-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide exhibits any IAA-like effects could be intriguing for plant biology research .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological processes, contributing to the compound’s broad-spectrum biological activities .

Mode of Action

The compound contains an indole nucleus, which is known to undergo electrophilic substitution due to excessive π-electrons delocalization . This property allows the compound to interact with its targets, leading to various biological effects.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities likely involves distinct biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound would have diverse molecular and cellular effects.

Propiedades

IUPAC Name |

4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O2S/c1-11-8-13-9-12(2-7-16(13)19-11)10-18-22(20,21)15-5-3-14(17)4-6-15/h2-9,18-19H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIEVIFYFRMHIQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone oxime](/img/structure/B2870633.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2870634.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2870639.png)

![[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl][8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2870644.png)

![2-(1-methyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)-N-propylacetamide](/img/structure/B2870645.png)

![1-(4-phenylpiperazin-1-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2870646.png)

![1-((1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2870647.png)

![[2-[1-(4-Methoxycarbonylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-formylbenzoate](/img/structure/B2870651.png)